molecular formula C16H20N2O B11035043 N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide

N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide

Cat. No.: B11035043
M. Wt: 256.34 g/mol
InChI Key: GPFBNLYUNVHITD-UHFFFAOYSA-N
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Description

N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. For example, it may inhibit the activity of aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]but-2-ynamide

InChI

InChI=1S/C16H20N2O/c1-2-6-16(19)17-10-5-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,5,9-13H2,1H3,(H,17,19)

InChI Key

GPFBNLYUNVHITD-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCN1CCC2=CC=CC=C2C1

Origin of Product

United States

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